1-Decanethiol

Descripción

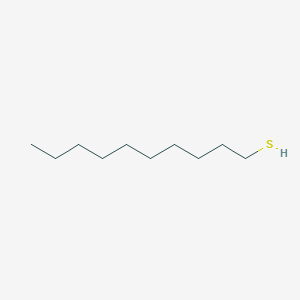

Structure

3D Structure

Propiedades

IUPAC Name |

decane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXVGVNLYGSIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3(CH2)9SH, C10H21SH, C10H22S | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059727 | |

| Record name | 1-Decanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-decanethiol is a colorless liquid with a strong odor., Colorless liquid with a strong odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong odor. | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

465 °F at 760 mmHg (NIOSH, 2023), 241 °C, 465 °F | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

209 °F (NIOSH, 2023), 98 °C, 209 °F | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.84 | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 6.0 | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.03 [mmHg], Vapor pressure, Pa at 20 °C: | |

| Record name | 1-Decanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

143-10-2, 30174-58-4 | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Decanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030174584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DECANETHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decyl mercaptan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2H8YRB236 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-15 °F (NIOSH, 2023), -26 °C, -15 °F | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Decanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decanethiol, also known as decyl mercaptan, is a straight-chain alkyl thiol with the chemical formula C₁₀H₂₂S.[1] It is a versatile compound utilized in various fields, including as a chain transfer agent in polymer production and in materials science for modifying surface properties.[2] Its ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, makes it a subject of interest in nanotechnology and electronics.[3] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, complete with detailed experimental protocols for their determination.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a strong and unpleasant odor.[4][5] It is sensitive to air and is known for its stench.[3][6]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂S | [1][3] |

| Molecular Weight | 174.35 g/mol | [3][4][7][8] |

| CAS Number | 143-10-2 | [1][4][5] |

| Appearance | Colorless liquid | [4][5][6] |

| Odor | Strong, characteristic, unpleasant | [4][5][9] |

| Density | 0.824 g/mL at 25 °C | [3][6][7] |

| 0.84 g/mL | [4][5] | |

| Boiling Point | 465 °F (240.6 °C) at 760 mmHg | [4][5] |

| 114 °C at 13 mmHg | [3][6][7] | |

| 237 °C | [10] | |

| Melting Point | -15 °F (-26.1 °C) | [4][5] |

| -26 °C | [3][6][7] | |

| Flash Point | 209 °F (98.3 °C) | [3][4][5] |

| 98 °C (closed cup) | [11] | |

| Vapor Pressure | 0.03 mmHg | [4] |

| 0.0367 mmHg | [12] | |

| 23 hPa at 20 °C | ||

| Solubility | Insoluble in water | [3][4][5][6] |

| Refractive Index | 1.458 at 20°C/D | [3][6] |

| 1.457 at 20°C/D | [7] | |

| pKa | 10.50 ± 0.10 (Predicted) | [3] |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination.

-

Distillation Method: This is a common method when a relatively large sample is available. The liquid is heated in a distillation apparatus, and the temperature at which the liquid actively boils and condenses is recorded as the boiling point. For accuracy, the thermometer bulb should be positioned just below the side arm of the distillation flask to measure the temperature of the vapor in equilibrium with the boiling liquid.[13][14]

-

Thiele Tube Method: This micro method is suitable for small sample volumes. A small amount of the liquid is placed in a fusion tube, and a sealed capillary tube is inverted within it. The assembly is attached to a thermometer and heated in a Thiele tube containing oil. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[13][15]

-

Dynamic Method: This method involves measuring the boiling temperature at various controlled pressures. It is particularly useful for obtaining vapor pressure data as well.[16]

Melting Point Determination

For substances that are solid at or near room temperature, the melting point is a crucial physical property. Since this compound has a low melting point, this determination would need to be performed at sub-ambient temperatures.

-

Capillary Method: A small, powdered sample of the solidified compound is packed into a capillary tube. The tube is then placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting range. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.

Density Determination

Density is the mass per unit volume of a substance.

-

Digital Density Meter (Oscillating U-tube Method): This is a modern and precise method. A small sample of the liquid is introduced into a U-shaped tube that is electronically oscillated. The frequency of oscillation is dependent on the mass of the sample. The instrument calibrates this frequency to a highly accurate density value. This method is described in ASTM D4052 and ASTM D7777.[3][4]

-

Pycnometer Method: A pycnometer is a flask with a precisely known volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. This method is detailed in ASTM D1480 for viscous materials.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Closed-Cup Method (e.g., Pensky-Martens): The liquid is heated in a closed cup, and an ignition source is periodically introduced into the vapor space. The temperature at which a flash is observed is the flash point. This method, described in ASTM D93, is generally preferred as it gives lower and more conservative values.[6][7]

-

Open-Cup Method (e.g., Cleveland Open Cup): The liquid is heated in an open cup, and an ignition source is passed over the surface. The temperature at which the vapors flash is recorded. This method is outlined in ASTM D92.[6]

Solubility Determination

Solubility is the ability of a substance to dissolve in a solvent.

-

Qualitative Method: To determine solubility in a specific solvent, a small, measured amount of this compound is added to a test tube containing a measured volume of the solvent. The mixture is agitated, and observations are made to see if the thiol dissolves completely. This can be done at various temperatures to assess the temperature-dependence of solubility.[11][17]

-

Quantitative Method: A saturated solution of this compound in a given solvent is prepared at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute (this compound) is measured. This allows for the calculation of solubility in terms of g/100 mL or other units.

Visualization of this compound Properties

The following diagram illustrates the logical relationship between the fundamental properties of this compound and their implications.

Caption: Logical relationships of this compound's properties.

References

- 1. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 2. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. scimed.co.uk [scimed.co.uk]

- 7. Flash point - Wikipedia [en.wikipedia.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. precisionlubrication.com [precisionlubrication.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. researchgate.net [researchgate.net]

- 12. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. search.library.doc.gov [search.library.doc.gov]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Synthesis routes for 1-decanethiol in a research lab

An In-depth Technical Guide to the Laboratory Synthesis of 1-Decanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary and effective laboratory-scale synthesis routes for this compound (C₁₀H₂₂S), a long-chain alkanethiol with applications in the formation of self-assembled monolayers, as a corrosion inhibitor, and in the synthesis of various organic compounds. The following sections detail two distinct and reliable synthetic methodologies: the reaction of 1-bromodecane with thiourea followed by hydrolysis, and the anti-Markovnikov radical addition of thioacetic acid to 1-decene with subsequent hydrolysis. Each method is presented with detailed experimental protocols, a comparative summary of quantitative data, and graphical representations of the reaction pathways to assist researchers in selecting and implementing the most suitable procedure for their specific laboratory needs.

Comparative Overview of Synthesis Routes

The choice of a synthetic route for this compound in a research laboratory setting is influenced by factors such as the availability of starting materials, desired purity, scalability, and safety considerations. The two methods presented here offer different advantages and disadvantages. The thiourea-based method is a classic and robust one-pot procedure, while the radical addition of thioacetic acid provides an alternative approach starting from an alkene.

Table 1: Quantitative Comparison of this compound Synthesis Routes

| Parameter | Route 1: From 1-Bromodecane via Thiourea | Route 2: From 1-Decene via Thioacetic Acid |

| Starting Materials | 1-Bromodecane, Thiourea | 1-Decene, Thioacetic Acid |

| Key Reagents | Sodium Hydroxide, Ethanol | AIBN (Azobisisobutyronitrile), Sodium Hydroxide, Ethanol |

| Reaction Steps | 2 (in one pot) | 2 |

| Typical Yield | 70-85% | 75-90% (overall) |

| Reaction Time | 4-6 hours | 4-6 hours (total) |

| Reaction Temperature | Reflux (Ethanol) | Reflux (Toluene/Alkene), then Reflux (Ethanol) |

| Key Advantages | Well-established, one-pot procedure. | Avoids the use of alkyl halides, good for functional group tolerance in more complex molecules. |

| Key Disadvantages | Requires handling of a lachrymatory alkyl bromide. | Requires a radical initiator and handling of volatile and odorous thioacetic acid. |

Synthesis Route 1: From 1-Bromodecane and Thiourea

This method involves the formation of an S-decyl isothiouronium bromide intermediate from 1-bromodecane and thiourea, followed by in-situ alkaline hydrolysis to yield this compound. This is a widely used and reliable method for the preparation of primary alkanethiols.

Reaction Pathway

Experimental Protocol

Materials:

-

1-Bromodecane

-

Thiourea

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl, concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Apparatus:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Formation of S-Decyl isothiouronium bromide:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromodecane (e.g., 0.1 mol), thiourea (e.g., 0.11 mol), and 95% ethanol (e.g., 50 mL).

-

Heat the mixture to reflux and maintain for 3-4 hours. The reaction mixture will become homogeneous.

-

-

Hydrolysis:

-

After the reflux period, allow the mixture to cool slightly.

-

Prepare a solution of sodium hydroxide (e.g., 0.2 mol) in water (e.g., 50 mL) and add it to the reaction mixture.

-

Heat the mixture back to reflux and continue for an additional 1-2 hours. During this time, the this compound will form and may separate as an oily layer.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel. The this compound layer (upper layer) will separate from the aqueous layer.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to protonate any remaining thiolate.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers (the initial thiol layer and the ether extracts).

-

Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to obtain the final product.

-

Synthesis Route 2: From 1-Decene and Thioacetic Acid

This two-step synthesis involves the anti-Markovnikov radical addition of thioacetic acid to 1-decene to form S-decyl thioacetate, followed by hydrolysis to yield this compound. This method is particularly useful when starting from an alkene precursor.

Reaction Pathway

Experimental Protocol

Materials:

-

1-Decene

-

Thioacetic acid

-

Azobisisobutyronitrile (AIBN)

-

Toluene

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Hydrochloric Acid (HCl, dilute)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Apparatus:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Radical Addition of Thioacetic Acid:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-decene (e.g., 0.1 mol) and thioacetic acid (e.g., 0.12 mol) in toluene (e.g., 50 mL).

-

Add a catalytic amount of AIBN (e.g., 1-2 mol%).

-

Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator to obtain crude S-decyl thioacetate. This intermediate can be used in the next step without further purification.

-

-

Hydrolysis of S-Decyl thioacetate:

-

To the crude S-decyl thioacetate in a round-bottom flask, add ethanol (e.g., 50 mL) and a solution of sodium hydroxide (e.g., 0.15 mol) in water (e.g., 10 mL).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting crude this compound by vacuum distillation.

-

An In-Depth Technical Guide to 1-Decanethiol (CAS 143-10-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decanethiol, also known as decyl mercaptan, is a long-chain alkanethiol with the chemical formula C₁₀H₂₂S. Its unique properties, stemming from a ten-carbon alkyl chain and a terminal thiol (-SH) group, make it a versatile molecule in various scientific and industrial fields. This guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, applications, and safety considerations. While its use in materials science is well-documented, its direct role in drug development and biological signaling pathways is an emerging area with limited current research.

Chemical and Physical Properties

This compound is a colorless liquid with a strong, characteristic odor.[1] It is insoluble in water but soluble in many organic solvents. Key quantitative data are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value |

| CAS Number | 143-10-2 |

| Molecular Formula | C₁₀H₂₂S |

| Molecular Weight | 174.35 g/mol [2][3][4][5] |

| Synonyms | Decyl mercaptan, 1-Mercaptodecane |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless liquid[1] |

| Odor | Strong, unpleasant[3] |

| Boiling Point | 237 °C (458.6 °F) |

| Melting Point | -26 °C (-14.8 °F)[4] |

| Density | 0.824 g/mL at 25 °C[4][6][7] |

| Vapor Pressure | 0.0367 mmHg[1] |

| Flash Point | 98 °C (208.4 °F) (closed cup) |

| Solubility | Insoluble in water; soluble in alcohols and diethyl ether[3] |

Synthesis and Reactions

While various methods exist for the synthesis of thiols, a common laboratory-scale preparation involves the reaction of an alkyl halide with thiourea.

Experimental Protocol: Synthesis of this compound from 1-Bromodecane

This protocol is adapted from a general procedure for the synthesis of n-dodecyl mercaptan.[1]

Materials:

-

1-Bromodecane

-

Thiourea

-

95% Ethanol

-

Sodium hydroxide (NaOH)

-

Water

-

Benzene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dilute sulfuric acid (H₂SO₄)

Procedure:

-

A mixture of 1-bromodecane (0.5 mole), thiourea (0.5 mole), and 250 mL of 95% ethanol is refluxed for 3 hours.

-

A solution of sodium hydroxide (0.75 mole) in 300 mL of water is added to the mixture.

-

The resulting mixture is refluxed for an additional 2 hours, during which the this compound will separate as an oil.

-

The layers are separated. The aqueous layer is acidified with dilute sulfuric acid and then extracted with benzene.

-

The benzene extract is combined with the crude this compound layer, washed twice with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the residual oil is distilled under reduced pressure to yield pure this compound.

Logical Relationship for this compound Synthesis

Applications

Self-Assembled Monolayers (SAMs)

This compound is extensively used to form highly ordered self-assembled monolayers on gold surfaces.[6] These SAMs are valuable in various fields, including nanoscience, electronics, and biomaterials, for modifying surface properties.

This protocol provides a general guideline for the solution-based self-assembly of this compound on a gold surface.[8][9]

Materials:

-

Gold-coated substrate (e.g., silicon wafer with a gold film)

-

This compound

-

200 proof ethanol (solvent)

-

Tweezers

-

Clean glass or polypropylene containers

-

Dry nitrogen gas

Procedure:

-

Cleaning the Substrate: Thoroughly clean the gold substrate to remove any organic contaminants. This can be done by rinsing with ethanol and drying with a stream of nitrogen. For more rigorous cleaning, piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution.

-

Solution Preparation: Prepare a dilute solution of this compound in ethanol. A typical concentration is 1 mM.

-

Immersion: Immerse the clean gold substrate in the thiol solution. To minimize oxidation, the container can be backfilled with dry nitrogen.

-

Self-Assembly: Allow the self-assembly to proceed for 24-48 hours. Longer immersion times generally lead to more ordered monolayers.

-

Rinsing: After the desired immersion time, remove the substrate from the solution with tweezers and rinse thoroughly with fresh ethanol to remove any non-chemisorbed thiols.

-

Drying: Dry the substrate with a gentle stream of dry nitrogen gas.

-

Storage: Store the prepared SAMs in a clean, dry environment, such as a desiccator or under nitrogen.

Experimental Workflow for SAM Preparation

Nanotechnology

This compound is utilized as a capping agent in the synthesis of nanoparticles, particularly gold nanoparticles. The thiol group strongly binds to the nanoparticle surface, providing stability and preventing aggregation.

This is a general one-step synthesis protocol.[10][11]

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound

-

Toluene (or another organic solvent)

-

Sodium borohydride (NaBH₄) or tert-butylamine borane complex (reducing agent)

Procedure:

-

Dissolve the gold precursor and this compound in the organic solvent in a reaction flask.

-

Heat the mixture to a specific temperature (e.g., 55 °C) with vigorous stirring.

-

Rapidly add a solution of the reducing agent to the heated mixture.

-

Continue stirring at the elevated temperature for a couple of hours, then at room temperature for several hours.

-

The formation of gold nanoparticles is often indicated by a color change in the solution.

-

The nanoparticles can be isolated by precipitation with a non-solvent (e.g., ethanol) and centrifugation.

Corrosion Inhibition

This compound has been investigated as a corrosion inhibitor for various metals, including carbon steel.[12][13][14][15][16] It forms a protective monolayer on the metal surface, which acts as a barrier to corrosive agents.

Experimental Setup:

-

A three-electrode electrochemical cell is used, consisting of a working electrode (the metal to be tested, e.g., carbon steel), a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).

-

The corrosive medium is typically a saline solution saturated with a corrosive gas like CO₂.

-

A potentiostat/galvanostat is used to perform the electrochemical measurements.

Procedure:

-

The working electrode is polished and cleaned before immersion in the corrosive solution.

-

The solution contains a specific concentration of this compound as the inhibitor.

-

The open-circuit potential (OCP) is monitored until it stabilizes.

-

EIS measurements are performed by applying a small amplitude AC potential at a range of frequencies.

-

The impedance data is plotted in Nyquist and Bode plots and can be fitted to an equivalent electrical circuit to determine parameters such as charge transfer resistance, which is inversely proportional to the corrosion rate.

Experimental Setup for Corrosion Inhibition Study

Relevance to Drug Development and Biological Systems

The direct application of this compound in drug development is not well-established in current scientific literature. However, the thiol group is present in several approved drugs and plays a crucial role in their mechanism of action.[12][17] Thiol-containing compounds can act as antioxidants by scavenging reactive oxygen species, and as chelating agents for heavy metals.[2][12][17]

Hypothetical Signaling Pathway Interaction

While no specific signaling pathways have been identified for this compound, its hydrophobic nature suggests it could interact with cell membranes. Alkanethiols can potentially modulate the function of membrane proteins and ion channels.[6][18][19] This interaction could, in theory, lead to downstream effects on intracellular signaling cascades. However, this remains a speculative area requiring further research.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. imrpress.com [imrpress.com]

- 3. Self-assembled monolayers of alkanethiols on gold modulate electrophysiological parameters and cellular morphology of cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of membrane lipids on ion channel structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Future challenges in the in vitro and in vivo evaluation of biomaterial biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Decane Enhances Drug Delivery Systems via Lipid Nanocarriers [eureka.patsnap.com]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 10. A General One-Step Synthesis of Alkanethiyl-Stabilized Gold Nanoparticles with Control over Core Size and Monolayer Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. openbiotechnologyjournal.com [openbiotechnologyjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Ion Channels and the Electrical Properties of Membranes - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

Solubility of 1-Decanethiol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-decanethiol in a range of common organic solvents. Understanding the solubility of this long-chain alkanethiol is critical for its application in various fields, including the development of self-assembled monolayers, nanoparticle functionalization, and as a reagent in organic synthesis. This document outlines the theoretical principles governing its solubility, presents available solubility data, details a robust experimental protocol for solubility determination, and provides a visual representation of the key intermolecular interactions.

Theoretical Principles of Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." This principle is dictated by the intermolecular forces between the solute (this compound) and the solvent molecules. The molecular structure of this compound, CH₃(CH₂)₉SH, features a long, nonpolar decyl chain and a weakly polar thiol (-SH) group.

The dominant intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the nonpolar decyl chains of this compound molecules and nonpolar solvent molecules. The large surface area of the C10 chain leads to significant London dispersion forces.

-

Dipole-Dipole Interactions: The thiol group possesses a weak dipole moment, allowing for weak dipole-dipole interactions with polar solvent molecules.

-

Hydrogen Bonding: The hydrogen atom of the thiol group can act as a very weak hydrogen bond donor, and the sulfur atom can act as a weak hydrogen bond acceptor. However, these interactions are significantly weaker than those involving oxygen or nitrogen.

Consequently, this compound is expected to be readily soluble in nonpolar, aliphatic, and aromatic hydrocarbon solvents due to strong van der Waals interactions. Its solubility in polar solvents is generally lower. While it may show some solubility in moderately polar solvents that can engage in dipole-dipole interactions, its long nonpolar chain limits its miscibility with highly polar solvents. As expected, it is practically insoluble in water[1][2][3][4].

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the principles of solubility, a qualitative and semi-quantitative assessment can be made. The following table summarizes the expected solubility of this compound in various common organic solvents.

| Solvent Class | Solvent | Chemical Formula | Expected Solubility | Primary Intermolecular Forces with this compound |

| Alkanes | Hexane | C₆H₁₄ | Highly Soluble/Miscible | Van der Waals (London Dispersion) |

| Heptane | C₇H₁₆ | Highly Soluble/Miscible | Van der Waals (London Dispersion) | |

| Aromatics | Toluene | C₇H₈ | Highly Soluble/Miscible | Van der Waals (London Dispersion), π-stacking |

| Benzene | C₆H₆ | Highly Soluble/Miscible | Van der Waals (London Dispersion), π-stacking | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble | Van der Waals, Weak Dipole-Dipole |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Van der Waals, Dipole-Dipole | |

| Ketones | Acetone | (CH₃)₂CO | Moderately Soluble | Van der Waals, Dipole-Dipole |

| Alcohols | Ethanol | C₂H₅OH | Sparingly Soluble | Van der Waals, Weak Hydrogen Bonding, Dipole-Dipole |

| Methanol | CH₃OH | Sparingly Soluble | Van der Waals, Weak Hydrogen Bonding, Dipole-Dipole | |

| Halogenated | Chloroform | CHCl₃ | Soluble | Van der Waals, Dipole-Dipole |

| Dichloromethane | CH₂Cl₂ | Soluble | Van der Waals, Dipole-Dipole |

Note: "Highly Soluble/Miscible" implies that this compound is likely to dissolve in all proportions. "Soluble" indicates significant, but not necessarily unlimited, solubility. "Moderately Soluble" and "Sparingly Soluble" indicate progressively lower levels of solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the static equilibrium "shake-flask" method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data[5][6][7][8].

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatically controlled orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Evaporating dishes or pre-weighed beakers

-

Drying oven

-

Desiccator

Experimental Workflow

Caption: Workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh a known amount of the chosen organic solvent (e.g., 10.00 g) into a series of glass vials.

-

Add an excess amount of this compound to each vial. The exact amount should be sufficient to ensure that a separate liquid phase of undissolved this compound is visible after equilibration.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 12 hours to allow for the separation of the two liquid phases.

-

Carefully draw a known volume of the supernatant (the solvent phase saturated with this compound) using a pipette, avoiding any of the undissolved this compound phase.

-

Filter the collected supernatant through a 0.22 µm PTFE syringe filter to remove any micro-droplets of the undissolved solute.

-

-

Quantification (Gravimetric Analysis):

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume or mass of the clear, filtered saturated solution into the pre-weighed evaporating dish and record the exact mass of the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent is volatile, but care must be taken to avoid loss of the less volatile this compound.

-

Once the solvent is removed, place the evaporating dish containing the this compound residue in a drying oven at a temperature below the boiling point of this compound (e.g., 80-100 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and re-weigh it.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

-

The mass of the solvent in the analyzed sample is the total mass of the saturated solution minus the mass of the dissolved this compound.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent.

-

Visualization of Intermolecular Forces

The following diagram illustrates the key intermolecular forces that govern the solubility of this compound in a nonpolar solvent (hexane) and a polar protic solvent (ethanol).

Caption: Intermolecular forces in solubility.

This guide provides a foundational understanding of the solubility of this compound in common organic solvents. For drug development and other sensitive applications, it is highly recommended that researchers experimentally determine the solubility in their specific solvent systems of interest using a robust protocol such as the one detailed herein.

References

- 1. This compound | C10H21SH | CID 8917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. 143-10-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

- 8. enamine.net [enamine.net]

1-decanethiol safety data sheet (SDS) and handling precautions

A Technical Guide to the Safe Handling of 1-Decanethiol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 143-10-2). The information is compiled from various Safety Data Sheets (SDS) and chemical safety resources to ensure a high standard of accuracy and relevance for laboratory and industrial settings.

Chemical Identification and Physical Properties

This compound, also known as decyl mercaptan, is a colorless liquid with a strong, characteristic unpleasant odor.[1][2] It is primarily used in scientific research and development, particularly in the study of self-assembled monolayers and to modify gold electrode surfaces in field-effect transistors (FETs).[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂S or CH₃(CH₂)₉SH | [1][5] |

| Molecular Weight | 174.35 g/mol | [1][5] |

| Appearance | Colorless liquid | [2][6] |

| Odor | Strong, characteristic, unpleasant | [1][2][6] |

| Melting Point | -26 °C / -14.8 °F | [5][6] |

| Boiling Point | 237 - 241 °C / 458.6 - 465 °F | [2][6][7] |

| Flash Point | 98 - 109.4 °C / 208.4 - 229 °F (Closed Cup) | [1][2][6] |

| Density | 0.824 - 0.843 g/cm³ at 20-25 °C | [5][6] |

| Vapor Pressure | 0.03 mmHg - 23 hPa at 20 °C | [1][6] |

| Vapor Density | 6.0 (Air = 1) | [1][8] |

| Solubility | Insoluble in water | [1][2][8] |

| Autoignition Temp. | Not available | [8] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards include serious eye damage, skin corrosion/irritation, and potential respiratory irritation.[3][6] It is also noted to be very toxic to aquatic life.[9]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation.[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][3] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life.[1] |

Note: The final classification may vary between suppliers.

NFPA 704 Rating (Estimated):

-

Health: 3 (Indicates serious or permanent injury)

-

Flammability: 2 (Must be moderately heated before ignition can occur)

-

Instability: 0 (Normally stable)

Handling Precautions and Storage

Proper handling and storage are critical to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably under a properly operating chemical fume hood.[3][10]

-

All equipment used when handling the product must be grounded to prevent static discharge.[1][12]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][12]

-

Handle under a dry, inert gas as the product is air-sensitive.[3]

Storage:

-

Keep containers tightly sealed to prevent leakage and exposure to air.[3][11]

-

Store separately from strong oxidants, strong bases, alkali metals, and nitric acid.[1][2][12]

-

Store locked up.[6]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

Table 3: Occupational Exposure Limits

| Organization | Limit | Value |

| NIOSH (REL) | Ceiling (15-min) | C 0.5 ppm (3.6 mg/m³)[2] |

| OSHA (PEL) | None established | none[2] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[3][6]

-

Skin Protection: Wear impervious gloves (check manufacturer data for compatibility) and protective work clothing to prevent skin contact.[3][6]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges. A risk assessment is necessary to determine the appropriate level of respiratory protection.[2][3]

Emergency Procedures and First Aid

A clear and practiced emergency plan is crucial. The following diagram outlines the general workflow for responding to incidents involving this compound.

First-Aid Measures:

-

Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest and seek immediate medical attention.[1][2]

-

Skin Contact: Immediately wash the contaminated skin with soap and plenty of water for at least 15 minutes.[1][6] Remove contaminated clothing. If irritation persists, call a physician.[6]

-

Eye Contact: Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[1][6] Remove contact lenses if possible. Get medical attention immediately.[1][6]

-

Ingestion: Rinse mouth with water and then drink plenty of water.[6][7] Do not induce vomiting. Seek immediate medical attention.[1][2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry powder, water spray, or alcohol-resistant foam.[3][6][9]

-

Specific Hazards: The substance is combustible.[7] Above 98°C, explosive vapor/air mixtures may be formed.[1][7] Burning may produce toxic gases, including sulfur oxides (SOx) and hydrogen sulfide (H₂S).[3][6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[6] Eliminate all ignition sources.[1][12]

-

Environmental Precautions: Prevent entry into waterways, sewers, or confined areas.[1][12]

-

Containment: For small spills, absorb with earth, sand, or other non-combustible material.[1][12] For large spills, dike the area far ahead of the liquid spill for later disposal.[1] Use clean, non-sparking tools to collect the absorbed material.[1][12]

Toxicological and Ecological Information

Health Effects:

-

Routes of Exposure: Inhalation, skin absorption, ingestion, and eye/skin contact.[2][12]

-

Symptoms of Exposure: Can cause irritation to the eyes, skin, and respiratory system.[2][8] May cause effects on the central nervous system, leading to symptoms such as confusion, dizziness, headache, drowsiness, nausea, and weakness.[2][7][12] The substance is corrosive to the eyes.[1][7]

-

Target Organs: Eyes, skin, respiratory system, and central nervous system.[2][12]

Ecological Effects:

-

This compound is classified as very toxic to aquatic life, with long-lasting effects.[9] It should not be released into the environment.[6]

Note on Experimental Protocols

The quantitative data presented in this guide and in Safety Data Sheets are derived from standardized experimental methods, often following guidelines set by organizations like the Organisation for Economic Co-operation and Development (OECD) or ASTM International. While the specific reports for this compound are not publicly available, the methodologies are well-established.

-

Flash Point: Typically determined using a method like the ASTM D93 Pensky-Martens Closed Cup Test . In this procedure, a sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space until a flash is observed, which is recorded as the flash point.[6][9][13]

-

Acute Dermal/Eye Irritation/Corrosion: These are assessed using protocols such as OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) and OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .[1][10][11][12] These tests involve applying the substance to the skin or eye of an animal (typically a rabbit) and scoring the resulting lesions (e.g., erythema, edema, corneal opacity) over a set observation period to determine the severity and reversibility of the effects.[2][14]

-

Acute Toxicity: Dermal toxicity can be evaluated via OECD Test Guideline 402 . This involves applying the substance to the skin of animals at various dose levels to determine the concentration that causes mortality (LD50) or other toxic effects.[15][16][17]

-

Aquatic Toxicity: Ecotoxicity is often measured with tests like OECD Test Guideline 202 (Daphnia sp., Acute Immobilisation Test) , which determines the concentration of a substance that immobilizes 50% of the test organisms (EC50) over a 48-hour period.[7][8][18]

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. biotecnologiebt.it [biotecnologiebt.it]

- 5. precisionlubrication.com [precisionlubrication.com]

- 6. store.astm.org [store.astm.org]

- 7. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 8. fera.co.uk [fera.co.uk]

- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 10. nucro-technics.com [nucro-technics.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 14. oecd.org [oecd.org]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. nucro-technics.com [nucro-technics.com]

- 18. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

An In-depth Technical Guide on the Thermodynamic Properties of 1-Decanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 1-decanethiol, a compound of interest in various scientific and pharmaceutical applications. The following sections detail quantitative data, experimental methodologies for their determination, and a logical workflow for these experimental processes.

Core Thermodynamic Properties of this compound

The following tables summarize the key thermodynamic and physical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂S | [N/A] |

| Molecular Weight | 174.35 g/mol | [N/A] |

| Appearance | Colorless liquid with a strong odor | [N/A] |

| Melting Point | -26 °C (-14.8 °F) | [N/A] |

| Boiling Point | 237 °C (458.6 °F) at 101.325 kPa | [N/A] |

| Density | 0.843 g/cm³ at 20 °C | [N/A] |

| Solubility in Water | Insoluble | [N/A] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Temperature (K) | Method | Source |

| Vapor Pressure | ||||

| 23 hPa (2.3 kPa) | 293.15 | Not Specified | [N/A] | |

| Enthalpy of Vaporization (ΔvapH) | ||||

| 65.48 ± 0.54 kJ/mol | Standard Conditions | Calorimetry | [N/A] | |

| 64.5 ± 0.4 kJ/mol | Not Specified | Ebulliometric | [N/A] | |

| 58.6 kJ/mol | 288 | Not Specified | [N/A] | |

| 56.4 kJ/mol | 405 | Not Specified | [N/A] | |

| 54.6 kJ/mol | 428 | Not Specified | [N/A] | |

| Enthalpy of Fusion (ΔfusH) | ||||

| 33.317 kJ/mol | 247.86 | Adiabatic Calorimetry | [N/A] | |

| Heat Capacity (Cp) | ||||

| Data available from 10 K to 370 K | 10 - 370 | Adiabatic Calorimetry | [1] | |

| Viscosity | ||||

| No experimental data available | N/A | N/A | N/A |

Experimental Protocols

Detailed methodologies for the determination of key thermodynamic properties of this compound are outlined below. These protocols are based on established experimental techniques for alkanethiols and similar organic liquids.

Vapor Pressure Determination

The vapor pressure of this compound can be determined using a static or dynamic method. A common approach is the static method, which involves the following steps:

-

Sample Preparation: A purified sample of this compound is degassed to remove any dissolved volatile impurities. This is typically achieved by several freeze-pump-thaw cycles.

-

Apparatus: A static apparatus consists of a temperature-controlled sample cell connected to a pressure measuring device (e.g., a capacitance manometer). The system is evacuated to a high vacuum.

-

Measurement: The degassed sample is introduced into the sample cell. The cell is then immersed in a thermostat maintained at a constant temperature. The system is allowed to reach equilibrium, at which point the pressure reading from the manometer corresponds to the vapor pressure of the sample at that temperature.

-

Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Enthalpy of Vaporization (ΔvapH) Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the enthalpy of vaporization.[2] The protocol is as follows:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically a few milligrams) is placed in a volatile sample pan. The pan has a pinhole lid to allow for vapor to escape during the experiment.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials. An empty, sealed pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC cell. The temperature is ramped up at a constant rate. As the sample reaches its boiling point, it starts to vaporize, resulting in an endothermic heat flow that is detected by the instrument.

-

Data Analysis: The enthalpy of vaporization is determined by integrating the area of the endothermic peak on the heat flow versus temperature curve.[2]

Heat Capacity (Cp) Determination by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for determining the heat capacity of liquids over a wide range of temperatures.[1]

-

Calorimeter Preparation: The adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings, is cooled to the starting temperature (e.g., 10 K).

-

Sample Loading: A known mass of this compound is hermetically sealed in the sample vessel of the calorimeter.

-

Measurement: A measured amount of electrical energy is supplied to the sample, causing its temperature to rise. The temperature increase is carefully measured. The system is allowed to reach thermal equilibrium after each energy input.

-

Calculation: The heat capacity is calculated from the amount of energy supplied and the corresponding temperature rise, after correcting for the heat capacity of the sample vessel. This process is repeated incrementally over the desired temperature range.

Density Determination

The density of liquid this compound can be measured using a pycnometer or a vibrating tube densimeter.

-

Pycnometer Method:

-

The mass of a clean, dry pycnometer of a known volume is determined.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present, and its mass is measured again.

-

The temperature of the sample is recorded.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

-

Vibrating Tube Densitometer:

-

The instrument is calibrated using fluids of known density.

-